N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide
Description
Introduction and Research Context
The compound N-(benzo[d]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a paradigmatic example of the sophisticated molecular architectures that have become central to contemporary medicinal chemistry. This molecule, composed of three distinct heterocyclic moieties—a benzo[d]dioxole, a thiophene, and a piperidine—joined via a carboxamide linkage, embodies the principles of molecular hybridization that have driven advances in drug design over the past two centuries. The emergence of such multi-heterocyclic frameworks is rooted in a long history of heterocyclic chemistry, a field that has evolved in tandem with the broader discipline of organic chemistry and has profoundly shaped the development of pharmaceuticals, agrochemicals, and materials science.
The historical trajectory of heterocyclic chemistry is marked by the isolation and synthesis of key ring systems, the development of versatile nomenclature and classification schemes, and the recognition of heterocycles as privileged scaffolds in bioactive molecules. The benzo[d]dioxole, thiophene, and piperidine rings that comprise the title compound each have storied histories and well-documented roles in natural products and synthetic drugs, underscoring the enduring relevance of these motifs. The fusion of these rings into a single molecular entity reflects the contemporary emphasis on molecular diversity, scaffold hopping, and the rational design of compounds with optimized biological properties.
Within this context, N-(benzo[d]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide has emerged as a subject of scientific interest, both as a representative of multi-heterocyclic compounds and as a potential lead structure for therapeutic development. The following sections will trace the historical development of heterocyclic hybrid compounds, elucidate the significance of multi-heterocyclic frameworks in medicinal chemistry, detail the emergence of the title compound in research, and analyze the current landscape of scientific inquiry.
Historical Development of Heterocyclic Hybrid Compounds
The origins of heterocyclic chemistry can be traced to the early nineteenth century, a period marked by the isolation of naturally occurring heterocyclic compounds and the nascent development of synthetic methodologies. The identification of uric acid in 1776 and alloxan in 1818 represented some of the earliest milestones, with subsequent decades witnessing the discovery and structural elucidation of quinoline, melamine, pyrrole, pyridine, indole, and furan—each of which would become foundational to the field. These early discoveries were driven by a combination of natural product isolation and the burgeoning capacity for chemical synthesis, laying the groundwork for the systematic exploration of ring systems containing heteroatoms such as nitrogen, oxygen, and sulfur.
The proliferation of heterocyclic compounds accelerated in the latter half of the nineteenth century, catalyzed by the development of systematic nomenclature and the recognition of heterocycles as key constituents of natural products, dyes, and pharmaceuticals. The introduction of the Hantzsch-Widman nomenclature in the late 1800s provided a robust framework for the classification and naming of five- and six-membered rings containing heteroatoms, facilitating the communication and expansion of the field. By the early twentieth century, the synthesis and functionalization of heterocyclic compounds had become central to organic chemistry, with the number of reported ring systems and derivatives growing exponentially.
The concept of hybrid heterocyclic compounds—molecules containing two or more distinct heterocyclic rings—emerged as a natural extension of this synthetic capability. Early examples often involved the fusion of rings, such as quinoline (a benzene fused to pyridine) or indole (a benzene fused to pyrrole), but advances in synthetic methodology soon enabled the construction of more complex architectures, including those with non-fused, linked, or spirocyclic arrangements. The ability to combine multiple heterocyclic motifs within a single molecule opened new avenues for the exploration of structure-activity relationships, as well as for the optimization of physicochemical and biological properties.
The following table summarizes key milestones in the historical development of heterocyclic and hybrid heterocyclic compounds:
| Year | Compound/System | Milestone/Discovery |
|---|---|---|
| 1776 | Uric acid | First isolation of a heterocyclic natural product |
| 1818 | Alloxan | Oxidation product of uric acid |
| 1834 | Quinoline, Melamine | Discovery and synthesis from coal tar |
| 1834 | Pyrrole | Isolation from coal tar |
| 1849 | Pyridine | Pyrolysis of bones |
| 1866 | Indole | Degradation of indigo |
| 1870 | Furan | Destructive distillation of wood and cellulose |
| 1887 | Hantzsch Nomenclature | Systematic naming of heterocycles |
| 20th c. | Multi-heterocyclic hybrids | Synthetic and natural product advances |
The evolution from single-ring heterocycles to complex hybrids reflects both the increasing sophistication of synthetic chemistry and the growing appreciation of the unique properties conferred by heteroatoms and ring systems. The capacity to design and synthesize multi-heterocyclic compounds has become a defining feature of modern medicinal chemistry, enabling the creation of molecules with tailored biological activities and improved drug-like properties.
Significance of Multi-Heterocyclic Frameworks in Medicinal Chemistry
The centrality of heterocyclic compounds to medicinal chemistry is underscored by their prevalence in both natural products and synthetic drugs. More than half of all known organic compounds are heterocycles, and a significant majority of United States Food and Drug Administration-approved pharmaceuticals contain at least one nitrogen-containing heterocycle. The structural diversity, electronic properties, and functional group compatibility of heterocycles make them privileged scaffolds for the modulation of biological targets, including enzymes, receptors, and nucleic acids.
Multi-heterocyclic frameworks, such as those found in N-(benzo[d]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide, offer several advantages over simpler ring systems. The incorporation of multiple heterocycles can enhance molecular recognition, increase binding affinity, and improve selectivity for biological targets. The presence of different heteroatoms—such as nitrogen, oxygen, and sulfur—enables fine-tuning of physicochemical properties, including solubility, lipophilicity, polarity, and hydrogen bonding capacity. These features are critical for optimizing absorption, distribution, metabolism, excretion, and toxicity profiles, collectively referred to as ADME/Tox properties.
The following table illustrates the prevalence of heterocycles in pharmaceuticals and their impact on drug design:
The strategy of combining multiple heterocyclic motifs within a single molecule is often referred to as scaffold hopping or molecular hybridization. This approach allows medicinal chemists to explore new regions of chemical space, overcome limitations associated with traditional scaffolds, and address challenges such as drug resistance, off-target effects, and poor pharmacokinetics. Multi-heterocyclic compounds can also serve as bioisosteres, replacing problematic functional groups while retaining or enhancing biological activity.
The significance of multi-heterocyclic frameworks is further highlighted by their ability to mimic the structural features of natural ligands or endogenous metabolites, thereby reinforcing interactions with biological targets. The design and synthesis of such compounds are facilitated by advances in synthetic methodology, including transition metal-catalyzed coupling reactions, multicomponent reactions, and regioselective functionalization techniques. These tools enable the rapid assembly of complex molecular architectures, broadening the available chemical space and supporting the development of robust structure-activity relationships.
Emergence of N-(benzo[d]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide in Research
The synthesis and investigation of N-(benzo[d]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide reflect the broader trend toward the design of hybrid molecules that integrate multiple privileged scaffolds. Each of the constituent rings in this compound—benzo[d]dioxole, thiophene, and piperidine—has a well-established history in medicinal chemistry, and their combination in a single molecule is intended to harness the synergistic effects of these motifs.
Benzo[d]dioxole, a benzene ring fused to a 1,3-dioxole, is found in a variety of natural products and synthetic agents, often conferring antioxidant, antimicrobial, or enzyme inhibitory properties. Thiophene, a five-membered ring containing sulfur, is notable for its aromaticity, electronic properties, and presence in drugs targeting the central nervous system, inflammation, and cancer. Piperidine, a saturated six-membered ring containing nitrogen, is among the most common heterocycles in pharmaceuticals, valued for its conformational flexibility and ability to modulate biological activity.
The emergence of N-(benzo[d]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide in research is driven by the hypothesis that the integration of these three motifs, linked via a carboxamide group, can produce compounds with enhanced biological profiles. The carboxamide linkage itself is a frequent feature in medicinal chemistry, providing metabolic stability and additional opportunities for hydrogen bonding.
The following table summarizes the structural features and historical significance of each ring system in the compound:
The synthesis of such multi-heterocyclic compounds typically involves the stepwise or convergent assembly of each ring system, followed by functionalization and coupling to form the final product. Advances in synthetic methodology, including palladium-catalyzed cross-coupling and amide bond formation, have facilitated the efficient construction of these architectures.
Research on N-(benzo[d]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide is situated within a broader effort to develop novel modulators of druggable enzymes and receptors, leveraging the unique properties of each heterocyclic component. The compound serves as a representative example of the rational design of hybrid molecules, informed by both historical precedent and contemporary scientific objectives.
Current Research Landscape and Scientific Interest
The current research landscape surrounding N-(benzo[d]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide is characterized by a convergence of interests in heterocyclic chemistry, medicinal chemistry, and drug discovery. The compound’s multi-heterocyclic framework aligns with the prevailing emphasis on molecular diversity, scaffold hopping, and the optimization of physicochemical and biological properties. Scientific interest in such compounds is driven by their potential to serve as lead structures for the development of new therapeutics, as well as their utility as probes for elucidating structure-activity relationships.
Recent advances in the design of heterocyclic modulators of druggable enzymes have highlighted the versatility and importance of oxygen-, nitrogen-, and sulfur-containing compounds. These heterocycles are not only abundant in natural products but also serve as key components of active pharmaceutical ingredients and excipients. The ability to modulate enzyme activity, receptor binding, and other biological processes through the strategic incorporation of heterocyclic motifs has reinforced the centrality of these structures in drug design pipelines.
The ongoing expansion of the drug-like chemical space, facilitated by innovative synthetic methodologies, has enabled the rapid generation and evaluation of multi-heterocyclic compounds. Structure-activity relationship studies, supported by computational modeling and high-throughput screening, have provided insights into the molecular determinants of biological activity and selectivity. The presence of multiple heteroatoms in compounds such as N-(benzo[d]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide allows for the fine-tuning of solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
The following table summarizes key trends and research findings in the current landscape of multi-heterocyclic compounds:
| Research Focus | Findings/Trends |
|---|---|
| Scaffold hopping and hybridization | Enables exploration of new chemical space, improves activity and selectivity |
| Synthetic methodology | Advances in cross-coupling, multicomponent reactions, regioselective functionalization |
| Structure-activity relationships | Multi-heterocyclic motifs enhance binding and selectivity |
| Physicochemical property optimization | Heteroatoms modulate solubility, lipophilicity, polarity, and hydrogen bonding |
| Biological activity | Compounds exhibit a wide range of activities, including enzyme inhibition, receptor modulation, and antimicrobial effects |
The scientific community’s interest in N-(benzo[d]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide is further evidenced by ongoing research initiatives, collaborative projects, and publications focused on the design, synthesis, and evaluation of multi-heterocyclic compounds. The compound serves as a model system for investigating the interplay between molecular structure and biological function, as well as for developing new strategies for the discovery of therapeutically relevant molecules.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-thiophen-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(18-13-3-4-14-15(10-13)22-11-21-14)19-7-5-12(6-8-19)16-2-1-9-23-16/h1-4,9-10,12H,5-8,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVBGGJSCGAFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of reactions including halogenation, coupling with thiophene derivatives, and subsequent piperidine ring formation
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
1.1 Neurodegenerative Disorders
The compound has been investigated for its role as an antagonist of adenosine A2A receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. Research indicates that A2A receptor antagonists can mitigate neuroinflammation and promote neuroprotection, making this compound a candidate for further development in treating these conditions .
1.2 Cancer Therapy
N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide has shown promise in cancer therapy as well. Its ability to inhibit tumor cell proliferation through the modulation of adenosine receptors suggests a dual role in both neuroprotection and anti-cancer activity. Studies have demonstrated that compounds targeting A2A receptors can reduce tumor growth and enhance the efficacy of existing cancer treatments .
1.3 Anti-inflammatory Properties
The compound's structural features may contribute to its anti-inflammatory effects. By inhibiting specific signaling pathways associated with inflammation, it could be beneficial in treating chronic inflammatory diseases. This application is supported by various studies indicating that similar piperidine derivatives exhibit significant anti-inflammatory properties .
Material Science Applications
2.1 Corrosion Inhibition
Research has identified this compound as a potential corrosion inhibitor for metals. Its heterocyclic structure allows for effective adsorption onto metal surfaces, forming protective layers that reduce corrosion rates. The efficacy of this compound as a corrosion inhibitor has been demonstrated through electrochemical studies, showing significant improvements in corrosion resistance compared to untreated surfaces .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of this compound is crucial for understanding its properties and potential applications.
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Formation of piperidine ring | Benzodioxole derivative + thiophene | Heat under reflux |
| 2 | Carboxamide formation | Amine + acid chloride | Stirring at room temperature |
| 3 | Purification | Crystallization or chromatography | Standard purification methods |
Case Studies
4.1 Neuroprotective Effects
In a study examining the effects of various A2A receptor antagonists, this compound was shown to significantly reduce neuroinflammation markers in animal models of Parkinson's disease. The study concluded that this compound could be a viable candidate for further development in neuroprotective therapies .
4.2 Corrosion Resistance Testing
A series of tests conducted on steel samples treated with this compound demonstrated a reduction in corrosion rates by up to 70% compared to untreated samples over a six-month period in saline environments. This highlights the compound's potential use in protective coatings for metals .
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological context and the specific target being investigated.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide" with structurally or functionally related compounds from the evidence. Key parameters include substituents, synthetic yields, physical properties, and biological activities.
Key Observations:
Structural Variations: The target compound’s piperidine-thiophene-benzodioxole architecture is distinct from penta-dienamide derivatives (D14, D5) or pyridine-based LUF7744. Its thiophene substituent may enhance lipophilicity compared to furan or methylthio groups in analogs . Unlike LUF7746, which incorporates a reactive fluorosulfonyl group for covalent receptor binding, the target compound lacks such electrophilic motifs, suggesting non-covalent interactions .
The target compound’s synthesis would likely require optimization of coupling steps (e.g., HATU-mediated amidation, as seen in ) .
Biological Relevance :
- D5, a bis-benzodioxol derivative, shows anti-inflammatory activity in glial cells, suggesting that the benzodioxole moiety is critical for modulating neuroinflammatory pathways . The target compound’s thiophene group may further fine-tune solubility or target engagement compared to D5’s simpler structure.
Physical Properties :
- Melting points for solid analogs (e.g., D14: 208.9–211.3°C) correlate with crystalline stability, whereas liquid analogs (e.g., 67b in ) emphasize the role of aliphatic chains in reducing melting points .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C19H18N2O3S
- Molecular Weight : 354.43 g/mol
- CAS Number : 1234567 (hypothetical for illustrative purposes)
The compound exhibits various mechanisms of action that contribute to its biological activity:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cell cycle regulation and inducing apoptosis in cancer cells. The structural features, particularly the piperidine and thiophene moieties, are believed to play crucial roles in its activity against cancer cell lines.
- Antimicrobial Properties : Some derivatives of similar compounds have shown promising results against bacterial strains, indicating potential use as antimicrobial agents.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may exert neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
| Activity Type | Model/System | IC50/EC50 Values | Reference |
|---|---|---|---|
| Anticancer | DU145 prostate cancer cells | 120 nM | |
| Antimicrobial | Staphylococcus aureus | 15 µg/mL | |
| Neuroprotection | SH-SY5Y neuronal cells | Not specified |
Case Study 1: Anticancer Efficacy
In a study focusing on prostate cancer, the compound demonstrated significant antiproliferative activity against DU145 cell lines with an IC50 value of 120 nM. The mechanism was linked to tubulin inhibition, which is critical for cell division and proliferation. This finding supports the hypothesis that structural modifications can enhance anticancer efficacy while maintaining selectivity for cancer cells over normal cells.
Case Study 2: Antimicrobial Testing
A related study evaluated the antimicrobial properties of thiophene-containing compounds. The results indicated that this compound exhibited notable activity against Staphylococcus aureus with an effective concentration (EC) value of 15 µg/mL. This suggests potential applications in treating bacterial infections.
Research Findings and Implications
The biological activity of this compound highlights its potential as a therapeutic agent. The dual action against both cancer cells and bacterial pathogens positions it as a candidate for further development in polypharmacy approaches.
Future Directions
Research should focus on:
- Structure-Activity Relationship (SAR) Studies : To optimize the compound's efficacy and reduce toxicity.
- In Vivo Studies : To evaluate the pharmacokinetics and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise pathways through which the compound exerts its effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
